4-(4-Methyl-furazan-3-yl)-thiazol-2-ylamine
Overview
Description
This usually involves providing the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It also includes the reaction conditions and the yield of the reaction.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound.Chemical Reactions Analysis
This involves studying the reactivity of the compound. It includes the various reactions the compound undergoes, the conditions for these reactions, and the products formed.Physical And Chemical Properties Analysis
This involves detailing the physical properties such as melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, stability, etc.Scientific Research Applications
Synthesis and Chemical Properties
The chemical and biological properties of azole derivatives, including thiazole, have been extensively studied. Thiazole-based compounds like 4-(4-Methyl-furazan-3-yl)-thiazol-2-ylamine are known for their diverse biological activities. The chemical properties of such azoles include modification reactions of the phosphorus residue, modification of other substituents and the azole ring, and reactions involving the disclosure of the azole ring. These chemical transformations enable the synthesis of complex organic compounds like phosphorylated peptidomimetics, highlighting the synthetic versatility of thiazole derivatives (Abdurakhmanova et al., 2018).
Biological Activities and Medicinal Chemistry
4-(4-Methyl-furazan-3-yl)-thiazol-2-ylamine and its analogs demonstrate a broad spectrum of biological activities. These compounds are integral to several synthetic drugs and naturally occurring molecules. The thiazole core is particularly significant in medicinal chemistry, providing a foundation for structural modifications leading to diverse biological activities. These activities include antimicrobial, antitumor, antidiabetic agents, and more. This versatility makes thiazole derivatives a key focus for drug development and the creation of novel therapeutics (Singh et al., 2022).
Industrial and Pharmaceutical Applications
The application of 4-(4-Methyl-furazan-3-yl)-thiazol-2-ylamine extends beyond the laboratory to industrial and pharmaceutical fields. The derivatives of thiazole are used in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. They also find applications in the development of analytical reagents, flotation reagents, and products with fluorescent properties, showcasing their multifaceted industrial utility (Nazarov et al., 2021).
Safety And Hazards
This involves detailing the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, etc.
Future Directions
This involves a discussion on the potential applications of the compound and the future studies that can be carried out based on the current findings.
Please note that the availability of this information depends on how well-studied the compound is. For novel compounds, some of this information might not be available. Also, please consult a professional chemist or a trusted source for accurate information. This is a general guideline and may not apply to all compounds.
properties
IUPAC Name |
4-(4-methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c1-3-5(10-11-9-3)4-2-12-6(7)8-4/h2H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAQNGCVEKBFAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821824 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-Methyl-furazan-3-yl)-thiazol-2-ylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.